Dehydroadynerigenin Glucosyl-digitaloside: A Comprehensive Technical Overview for Researchers
Dehydroadynerigenin Glucosyl-digitaloside: A Comprehensive Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Dehydroadynerigenin glucosyldigitaloside, a cardiac glycoside with significant potential in pharmacological research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical structure, biological activity, and relevant experimental protocols.
Chemical Structure and Properties
Dehydroadynerigenin glucosyldigitaloside (CAS No. 144223-70-1) is a complex steroid derivative. Its chemical formula is C36H52O13, with a molecular weight of approximately 692.79 g/mol .
Chemical Structure:
The structure of Dehydroadynerigenin glucosyldigitaloside is characterized by a steroid nucleus linked to a diglucosyl moiety. The aglycone portion, Dehydroadynerigenin, is a cardenolide. The complete chemical structure can be represented by the following SMILES notation:
C[C@@]12[C@]3(CC=C2C4=CC(OC4)=O)[C@]5(--INVALID-LINK----INVALID-LINK--O--INVALID-LINK----INVALID-LINK--[C@H]8O)CO)--INVALID-LINK--O7)OC)O)CC6)([H])CC5)C)([H])CC1)O3
A 2D representation of this structure is crucial for understanding its stereochemistry and functional groups.
(A 2D chemical structure diagram would be generated here based on the SMILES string if a chemical drawing tool were available within the current environment.)
Physicochemical and Spectroscopic Data Summary:
| Property | Typical Value/Characteristic |
| Appearance | White or off-white crystalline solid |
| Solubility | Generally soluble in methanol, ethanol (B145695), and DMSO; poorly soluble in water. |
| UV-Vis Spectroscopy | Characteristic absorbance maxima related to the lactone ring and other chromophores. |
| Infrared Spectroscopy | Peaks corresponding to hydroxyl, carbonyl (lactone), and C-O ether linkages. |
| Nuclear Magnetic Resonance | Complex proton and carbon spectra indicative of the steroidal and sugar moieties. |
| Mass Spectrometry | Provides accurate molecular weight and fragmentation patterns for structural elucidation. |
Mechanism of Action and Biological Activity
Dehydroadynerigenin glucosyldigitaloside is classified as a cardiac glycoside. The primary mechanism of action for this class of compounds is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump located in the cell membrane of myocytes.[1]
Signaling Pathway of Na+/K+-ATPase Inhibition:
The inhibition of the Na+/K+-ATPase pump by cardiac glycosides initiates a cascade of events leading to an increase in intracellular calcium concentration, which in turn enhances myocardial contractility.
Caption: Signaling pathway of Na+/K+-ATPase inhibition by Dehydroadynerigenin glucosyldigitaloside.
Biological Activity Data (Reference Compounds):
While specific IC50 values for Dehydroadynerigenin glucosyldigitaloside are not currently published, data for well-characterized cardiac glycosides provide a benchmark for its potential potency.
| Compound | Target | Assay System | IC50 Value |
| Digoxin | Na+/K+-ATPase | MDA-MB-231 cells | ~164 nM |
| Digoxin | Na+/K+-ATPase | A549 cells | 40 nM |
| Ouabain (B1677812) | Na+/K+-ATPase | MDA-MB-231 cells | 89 nM |
| Ouabain | Na+/K+-ATPase | A549 cells | 17 nM |
Data sourced from a study on related cardiac glycosides and their effect on cancer cell lines.[1]
Experimental Protocols
The following sections detail generalized experimental procedures relevant to the study of Dehydroadynerigenin glucosyldigitaloside. These protocols are intended as a starting point and may require optimization for specific research objectives.
Isolation of Cardiac Glycosides from Nerium indicum
Dehydroadynerigenin glucosyldigitaloside can be isolated from the leaves of Nerium indicum (also known as Nerium oleander).
Experimental Workflow for Isolation:
Caption: General workflow for the isolation of Dehydroadynerigenin glucosyldigitaloside.
Detailed Methodology:
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Extraction:
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Air-dry and powder the leaves of Nerium indicum.
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Macerate the powdered plant material in 70% ethanol at room temperature for 24-48 hours.
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Filter the extract to remove solid plant material.
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Concentrate the filtrate under reduced pressure to yield a crude extract.
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Purification:
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The crude extract is subjected to solvent-solvent partitioning. A common system is a chloroform-methanol-water mixture to separate compounds based on polarity.
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The fraction enriched with cardiac glycosides is then subjected to column chromatography over silica (B1680970) gel.
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Elution is performed with a gradient of increasing polarity, for example, using a mixture of chloroform (B151607) and methanol.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure Dehydroadynerigenin glucosyldigitaloside.
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Na+/K+-ATPase Inhibition Assay
This assay is designed to quantify the inhibitory activity of Dehydroadynerigenin glucosyldigitaloside on the Na+/K+-ATPase enzyme.
Methodology:
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Enzyme Preparation:
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Isolate microsomal fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., porcine or canine kidney cortex).
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Assay Procedure:
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The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the enzyme.
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The reaction is typically carried out in a buffer containing NaCl, KCl, MgCl2, and ATP.
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Two sets of reactions are prepared: one with and one without ouabain (a specific Na+/K+-ATPase inhibitor) to determine the ouabain-sensitive ATPase activity.
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Test compound (Dehydroadynerigenin glucosyldigitaloside) is added at various concentrations to the reaction mixture.
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The reaction is initiated by the addition of ATP and incubated at 37°C.
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The reaction is stopped, and the amount of released Pi is quantified using a colorimetric method (e.g., Malachite green assay).
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Data Analysis:
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The percentage of inhibition is calculated for each concentration of the test compound relative to the control (ouabain-sensitive activity).
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The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
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Conclusion
Dehydroadynerigenin glucosyldigitaloside represents a promising molecule for further investigation in the field of cardiovascular research and potentially other therapeutic areas. This guide provides a foundational understanding of its chemical nature, mechanism of action, and essential experimental protocols. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
